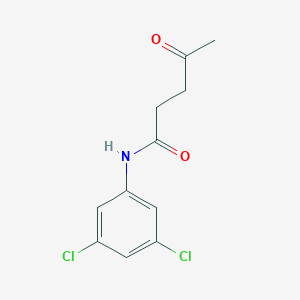

N-(3,5-dichlorophenyl)-4-oxopentanamide

Description

N-(3,5-dichlorophenyl)-4-oxopentanamide is an organic compound featuring a 3,5-dichlorophenyl group linked via an amide bond to a 4-oxopentyl chain. Its molecular formula is C₁₁H₁₁Cl₂NO₂, with a molecular weight of 268.12 g/mol. The structure comprises a meta-dichlorinated aromatic ring, which introduces strong electron-withdrawing effects, and a pentanamide moiety containing a ketone group at the 4th position.

Properties

Molecular Formula |

C11H11Cl2NO2 |

|---|---|

Molecular Weight |

260.11 g/mol |

IUPAC Name |

N-(3,5-dichlorophenyl)-4-oxopentanamide |

InChI |

InChI=1S/C11H11Cl2NO2/c1-7(15)2-3-11(16)14-10-5-8(12)4-9(13)6-10/h4-6H,2-3H2,1H3,(H,14,16) |

InChI Key |

DCYGGWARXOZGRT-UHFFFAOYSA-N |

SMILES |

CC(=O)CCC(=O)NC1=CC(=CC(=C1)Cl)Cl |

Canonical SMILES |

CC(=O)CCC(=O)NC1=CC(=CC(=C1)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(3,5-dichlorophenyl)-4-oxopentanamide with structurally related amides and imides, focusing on substituent effects, functional groups, and crystallographic properties.

Structural and Functional Group Comparisons

N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide Molecular Formula: C₈H₄Cl₅NO Key Differences: The acyl group is a trichloromethyl (-CCl₃) instead of a 4-oxopentyl chain. Properties: The trichloromethyl group is highly electron-withdrawing, reducing electron density on the amide nitrogen. Crystallographic data (monoclinic, space group P21/c) indicates tight packing due to planar molecular geometry and halogen bonding .

3-Chloro-N-phenyl-phthalimide Molecular Formula: C₁₄H₈ClNO₂ Key Differences: A phthalimide (cyclic imide) replaces the linear amide, with a single meta-chloro substituent. Applications: Used in polyimide synthesis due to its rigidity and thermal stability . Contrast: The target compound’s linear amide and dichloro substitution may offer distinct reactivity, such as easier hydrolysis or derivatization.

Data Table: Comparative Analysis

Key Findings

- Acyl Group Impact :

- Trichloroacetamides : High electronegativity favors dense crystal packing but may reduce solubility in polar solvents.

- 4-Oxopentanamide : The ketone and extended alkyl chain introduce flexibility and H-bonding sites, likely improving solubility in protic solvents.

- Crystallography: Trichloroacetamides exhibit planar geometries conducive to monoclinic packing , whereas the target compound’s bulkier chain may adopt less ordered or orthorhombic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.